(2,4-Dioxo-thiazolidin-5-yl)-acetyl chloride
Overview
Description
(2,4-Dioxo-thiazolidin-5-yl)-acetyl chloride is a chemical compound that belongs to the thiazolidinone family. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound is known for its reactivity due to the presence of the acetyl chloride functional group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dioxo-thiazolidin-5-yl)-acetyl chloride typically involves the reaction of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acetyl chloride group. The general reaction scheme is as follows:
(2,4−Dioxo−thiazolidin−5−yl)−aceticacid+Thionyl chloride→(2,4−Dioxo−thiazolidin−5−yl)−acetylchloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of thionyl chloride in excess ensures complete conversion of the starting material.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dioxo-thiazolidin-5-yl)-acetyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted products.
Hydrolysis: In the presence of water, the acetyl chloride group hydrolyzes to form (2,4-Dioxo-thiazolidin-5-yl)-acetic acid.
Condensation reactions: The compound can participate in condensation reactions with amines to form amides.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: The reaction with water or aqueous bases such as sodium hydroxide leads to the formation of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid.
Condensation reactions: The reaction with amines is usually conducted in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed.
Major Products Formed
Nucleophilic substitution: Substituted (2,4-Dioxo-thiazolidin-5-yl)-acetyl derivatives.
Hydrolysis: (2,4-Dioxo-thiazolidin-5-yl)-acetic acid.
Condensation reactions: Amides of (2,4-Dioxo-thiazolidin-5-yl)-acetic acid.
Scientific Research Applications
(2,4-Dioxo-thiazolidin-5-yl)-acetyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those with anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the production of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (2,4-Dioxo-thiazolidin-5-yl)-acetyl chloride involves its reactivity towards nucleophiles. The acetyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic transformations to introduce the (2,4-Dioxo-thiazolidin-5-yl) moiety into target molecules.
Comparison with Similar Compounds
Similar Compounds
(2,4-Dioxo-thiazolidin-5-yl)-acetic acid: The parent compound from which (2,4-Dioxo-thiazolidin-5-yl)-acetyl chloride is derived.
Thiazolidinediones: A class of compounds with similar thiazolidine rings but different substituents, commonly used as antidiabetic agents.
(2,4-Dioxo-thiazolidin-5-yl)-methyl chloride: A structurally similar compound with a methyl group instead of an acetyl group.
Uniqueness
This compound is unique due to its high reactivity and versatility in organic synthesis. The presence of the acetyl chloride group allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules.
Biological Activity
(2,4-Dioxo-thiazolidin-5-yl)-acetyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.
- Chemical Name : this compound
- CAS Number : 51226-17-6
- Molecular Formula : C₇H₆ClN₁O₂S
- Solubility : Soluble in various organic solvents, hygroscopic in nature .
The biological activity of this compound can be attributed to its interaction with multiple biological targets. It is related to the strobilurin class of fungicides, which inhibit mitochondrial respiration in fungi, leading to ATP synthesis disruption and cell death. Additionally, compounds derived from this structure have shown potential in anticancer therapies by targeting histone deacetylases (HDAC) and peroxisome proliferator-activated receptors (PPAR) at low micromolar concentrations .
Anticancer Activity
The compound has demonstrated notable antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:
Cell Line | IC50 (μM) |
---|---|
CEM (leukemia) | 9.6 |
HepG2 (hepatocellular carcinoma) | 10.39 |
T98G (glioblastoma) | 26.82 |
HT29 (colon adenocarcinoma) | 43.91 |
These results suggest that the compound may induce apoptosis and significant DNA fragmentation in cancer cells .
Antifungal Activity
As a member of the strobilurin group, it exhibits fungicidal properties by disrupting energy production pathways in fungi. This mechanism is crucial for developing agricultural fungicides.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the thiazolidine ring significantly influence biological activity. For instance, substituents on the phenyl ring can enhance or reduce potency against specific targets. A study showed that compounds with chloro substitutions retained similar activity levels against VEGFR-2, indicating that certain modifications do not significantly alter efficacy .
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various thiazolidine derivatives on a panel of cancer cell lines using the MTT assay. The derivatives exhibited varying degrees of cytotoxicity, with some showing over 80% inhibition at specific concentrations .
- In Silico Analysis : Computational methods were employed to predict the biological activity spectra of this compound, revealing potential interactions with multiple biological pathways and targets .
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO3S/c6-3(8)1-2-4(9)7-5(10)11-2/h2H,1H2,(H,7,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZCTNSHSRPPSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(=O)S1)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401279006 | |
Record name | 2,4-Dioxo-5-thiazolidineacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401279006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51226-17-6 | |
Record name | 2,4-Dioxo-5-thiazolidineacetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51226-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dioxo-5-thiazolidineacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401279006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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